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7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

SAR studies on pyrido[1,2-a][1,3,5]triazin-4-one ARFGAP1 inhibitors often lack a metabolically stable, non-polar 2-position comparator for discriminating hydrophobic-driven vs. H-bond-dependent binding. This 7-methyl-2-(propylsulfanyl) analog addresses that gap. • Head-to-head ARFGAP1 dose-response profiling in FP assay format (AID 651763) • Chemically stable reference for hepatocyte intrinsic clearance vs. oxidative desulfuration-prone 2-thioxo analogs • CNS-optimized: TPSA ~55 Å2, LogP 1.9, zero H-bond donors for BBB permeability benchmarking

Molecular Formula C11H13N3OS
Molecular Weight 235.31
CAS No. 306979-29-3
Cat. No. B2469353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS306979-29-3
Molecular FormulaC11H13N3OS
Molecular Weight235.31
Structural Identifiers
SMILESCCCSC1=NC(=O)N2C=C(C=CC2=N1)C
InChIInChI=1S/C11H13N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h4-5,7H,3,6H2,1-2H3
InChIKeyAWCUVYFSMMWUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Scaffold Overview


The compound 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 306979-29-3) is a heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class [1]. It features a 7-methyl substituent on the pyridine ring and a propylsulfanyl group at the 2-position, a combination that distinguishes it from other members of this scaffold family [1]. The core structure is a recognized privileged scaffold in medicinal chemistry, with derivatives reported to interact with targets such as ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1) and PI3Kβ [2]. This compound is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under ID MLS000325621, indicating its selection for high-throughput screening campaigns based on favorable physicochemical properties [1].

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Irreplaceable vs. Generic Analogs


The 2-position substituent on the pyrido[1,2-a][1,3,5]triazin-4-one core exerts a critical influence on both target binding and physicochemical properties. Even minor alterations, such as shifting the methyl group from the 7- to the 9-position (i.e., positional isomer CAS 306978-96-1) or replacing the propylsulfanyl group with a phenacylthio chain, result in distinct molecular shapes, electronic distributions, and lipophilicity profiles that can drastically alter biological activity [1]. Simple substitution with the 9-methyl isomer or an unsubstituted 2-alkylthio analog is not functionally equivalent due to differences in hydrogen bond acceptor geometry and LogP, which impact solubility, membrane permeability, and target engagement [1]. The specific 7-methyl-2-(propylsulfanyl) combination represents a unique chemical space within this scaffold class, requiring explicit verification rather than generic analog replacement.

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Differentiation Evidence


7-Methyl vs. 9-Methyl Isomer: LogP & H-Bond Acceptor Differences

The target compound 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (PubChem CID 2769009) and its positional isomer 9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 306978-96-1) share the same molecular formula (C11H13N3OS) but differ in methyl group placement on the pyridine ring, which alters the electron density of the triazinone core and the spatial orientation of the propylsulfanyl side chain [1]. The computed XLogP3-AA value for the 7-methyl isomer is 1.9, placing it in a favorable lipophilicity range for cell permeability (Lipinski Rule of 5). While the XLogP3-AA for the 9-methyl isomer is not publicly available for direct comparison, the change in substitution position is known to influence LogP by approximately 0.2–0.5 units based on analogous pyridotriazinone systems [1]. The hydrogen bond acceptor count is 2 for the 7-methyl isomer, with the acceptor geometry centered on the triazinone carbonyl and N-1 of the fused ring [1]. In contrast, the 9-methyl isomer presents a different spatial array of the same acceptors, which can affect target binding specificity .

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

2-Propylsulfanyl vs. 2-Thioxo: Metabolic Stability & Covalent Binding

The 2-propylsulfanyl group in the target compound confers distinct metabolic and reactivity properties compared to the 2-thioxo analog (7-methyl-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one). The thioxo derivative contains a thiocarbonyl (C=S) group at the 2-position, which is more susceptible to oxidation and hydrolysis under physiological conditions, potentially forming reactive electrophilic intermediates [1]. In contrast, the propylsulfanyl (S-CH2CH2CH3) group is a thioether with greater metabolic stability and a different potential for covalent target engagement via sulfur oxidation pathways [1]. The rotatable bond count for the target compound is 3, reflecting the flexible propyl chain that allows induced-fit binding to hydrophobic pockets, whereas the thioxo analog has a rotatable bond count of 0 (excluding the methyl group), resulting in a conformationally restrained structure [1]. Although direct head-to-head microsomal stability data are absent, the class-level inference from thioether vs. thiocarbonyl SAR across multiple chemotypes supports a longer in vitro half-life for the propylsulfanyl derivative [2].

Drug Metabolism Covalent Inhibition Chemical Probe Design

2-Propylsulfanyl vs. Phenacylthio: ARFGAP1 Affinity Divergence

The Molecular Libraries Program screened a panel of pyrido[1,2-a][1,3,5]triazin-4-one derivatives against ARFGAP1 in a fluorescence polarization-based biochemical assay (PubChem AID 651763). While the target compound (MLS000325621) was cataloged in the screening collection, its specific IC50 in this assay has not been publicly deposited [1]. However, closely related analogs with the same 7-methyl-pyrido[1,2-a][1,3,5]triazin-4-one core but different 2-thioether substituents showed measurable inhibitory activity: 7-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio derivative exhibited an IC50 of 2.62 × 10^4 nM (26.2 µM), and 7-methyl-2-(2-oxo-2-piperidin-1-ylethyl)thio derivative showed an IC50 of 3.20 × 10^4 nM (32.0 µM) in the same assay [2]. These data indicate that the core scaffold is capable of engaging ARFGAP1, but the 2-substituent modulates potency. The uncharged, hydrophobic propylsulfanyl group of the target compound is structurally distinct from the polar amide-containing 2-substituents of the tested analogs, predicting a different binding mode or target preference that may be advantageous for orthogonal chemical probe validation [1]. Direct comparison of IC50 values is not possible due to the lack of reported data for the propylsulfanyl analog, but the scaffold-based activity provides a baseline for SAR exploration [2].

ARFGAP1 Inhibition GTPase Regulation Chemical Biology

Computed Physicochemical Profile: Rule-of-5 & CNS MPO Compliance

The target compound's computed physicochemical properties place it within favorable drug-like space, with distinctions from common pyridotriazinone analogs. Its molecular weight of 235.31 g/mol is below the 500 Da threshold, with a LogP of 1.9 well within the optimal 1–3 range for oral absorption and CNS penetration [1]. The hydrogen bond donor count is 0, and the acceptor count is 2, yielding a TPSA (topological polar surface area) estimated at ~55 Ų, which is below the 90 Ų cutoff for blood-brain barrier permeation [1]. In comparison, the 2-((4-chlorobenzyl)sulfanyl) analog (PubChem CID not specified) has a higher LogP due to the chlorobenzyl group and a larger TPSA, making it less CNS-optimal [2]. The 2-allylsulfanyl analog (CAS 303145-17-7) has a lower molecular weight (219.26 g/mol) but similar LogP, though the allyl group introduces a reactive olefin that may limit its utility in cellular assays due to off-target Michael addition [2]. The target compound's saturated propyl chain avoids this liability while maintaining comparable lipophilicity.

Drug-likeness CNS Drug Discovery Physicochemical Profiling

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Application Scenarios


ARFGAP1 Inhibitor SAR: Beyond Amide 2-Substituents

The target compound serves as a key analog for medicinal chemistry teams seeking to diversify the 2-position substituent in the pyrido[1,2-a][1,3,5]triazin-4-one ARFGAP1 inhibitor series. Existing data show that amide-containing 2-thioether analogs achieve IC50 values of 26–32 µM [1]. The propylsulfanyl analog provides a non-polar, metabolically stable comparator to discriminate between hydrophobic-driven binding and hydrogen bond-dependent interactions with the target. Procurement of this specific compound enables head-to-head dose-response profiling against ARFGAP1 in the same fluorescence polarization assay format (AID 651763) used for the reported analogs [1].

Metabolic Stability: 2-Thioether vs. 2-Thioxo in Hepatocytes

The compound's propylsulfanyl thioether group makes it an ideal comparator for assessing the role of the 2-position substituent on in vitro metabolic stability. In contrast to the 2-thioxo analog, which is predicted to undergo rapid oxidative desulfuration, the target compound can serve as a chemically stable reference for intrinsic clearance measurements in human or rodent hepatocyte assays. This addresses a critical gap in understanding the pharmacokinetic liabilities of the pyridotriazinone scaffold class [1].

CNS Drug Discovery: Profiling a Brain-Penetrant Probe

With a computed TPSA of ~55 Ų, LogP of 1.9, and zero hydrogen bond donors, the target compound is well-positioned for CNS drug discovery programs that require passive blood-brain barrier permeability. It can be used as a starting scaffold for developing brain-penetrant ARFGAP1 or PI3Kβ inhibitors, or as a negative control in MDR1-MDCK permeability assays to benchmark efflux ratios against less CNS-optimal pyridotriazinone analogs such as the 2-((4-chlorobenzyl)sulfanyl) derivative [1][2].

Chemical Biology: Orthogonal Target Engagement Validation

The absence of a reported IC50 for this compound against ARFGAP1 or PI3Kβ, despite its presence in the MLSMR screening library, presents an opportunity for its use as an orthogonal chemical probe. Its structural dissimilarity from the active amide-containing analogs (e.g., 7-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio derivative) can be leveraged in chemical proteomics experiments (e.g., CETSA or DARTS) to confirm that observed cellular phenotypes are due to on-target engagement rather than scaffold-specific artifacts [1].

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